An In-depth Technical Guide to 3-Methyl-4-nitroanisole: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methyl-4-nitroanisole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitroanisole is an aromatic organic compound with significant applications as an intermediate in the synthesis of various fine chemicals, including dyes, pharmaceuticals, and agrochemicals.[1] Its structure, featuring a substituted benzene ring with a methyl, a methoxy, and a nitro group, imparts a unique reactivity profile that is of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and a detailed experimental protocol for the synthesis of 3-Methyl-4-nitroanisole.
Chemical Structure
The chemical structure of 3-Methyl-4-nitroanisole consists of a benzene ring substituted with a methyl group at position 3, a nitro group at position 4, and a methoxy group at position 1. The IUPAC name for this compound is 4-methoxy-2-methyl-1-nitrobenzene.
Molecular Formula: C₈H₉NO₃
SMILES: CC1=C(C=C(--INVALID-LINK--[O-])C=C1)OC
The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the aromatic ring influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Methyl-4-nitroanisole is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 167.16 g/mol | [2] |
| CAS Number | 5367-32-8 | [2] |
| Appearance | Light yellow to brown crystalline powder | Sigma-Aldrich |
| Melting Point | 48-50 °C | Sigma-Aldrich |
| Boiling Point | Not available | |
| Density | Not available | |
| Flash Point | > 110 °C | Sigma-Aldrich |
| Solubility | Soluble in organic solvents such as ethyl acetate. | [3] |
Experimental Protocols
The most common method for the synthesis of 3-Methyl-4-nitroanisole is the electrophilic aromatic substitution of 3-methylanisole via nitration.[2] This process involves the introduction of a nitro group onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 3-Methyl-4-nitroanisole by Nitration of 3-Methylanisole
This protocol is a representative procedure adapted from general methods for the nitration of aromatic ethers.
Materials:
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3-Methylanisole
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Distilled Water
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Sodium Bicarbonate (NaHCO₃) solution (5%)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethanol or Methanol (for recrystallization)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Beaker
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Büchner funnel and filter flask
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Separatory funnel
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Rotary evaporator
Procedure:
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Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated nitric acid to a cooled, stirred volume of concentrated sulfuric acid. This mixture should be prepared in an ice bath to control the exothermic reaction and kept cold until use.
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Reaction Setup: Place a measured amount of 3-methylanisole into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
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Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred 3-methylanisole solution. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.
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Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period, followed by stirring at room temperature to ensure the reaction goes to completion.
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Quenching: Pour the reaction mixture slowly onto crushed ice in a beaker with stirring. This will precipitate the crude 3-Methyl-4-nitroanisole.
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Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold distilled water until the washings are neutral to litmus paper.
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Neutralization: Suspend the crude product in water and add a 5% sodium bicarbonate solution to neutralize any remaining acid. Filter the product again.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 3-Methyl-4-nitroanisole as a crystalline solid.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Logical Relationships and Workflows
The synthesis of 3-Methyl-4-nitroanisole can be visualized as a clear workflow, from the starting materials to the final purified product.
Caption: Synthesis workflow for 3-Methyl-4-nitroanisole.
Biological and Chemical Significance
3-Methyl-4-nitroanisole serves as a versatile precursor in organic synthesis. The nitro group can be readily reduced to an amino group, opening pathways to a variety of substituted anilines which are valuable in the pharmaceutical industry. For instance, the reduction of 3-Methyl-4-nitroanisole yields 3-amino-4-methylanisole, a key intermediate in the synthesis of more complex molecules.[4] Furthermore, the presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups. While research into its direct biological activities is ongoing, some studies have suggested potential antimicrobial properties for nitroaromatic compounds.
